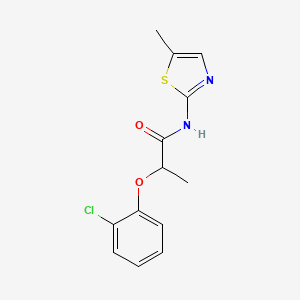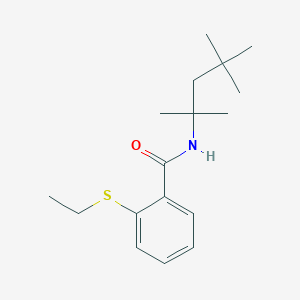![molecular formula C14H14N2O2S B4536246 N-[2-(aminocarbonyl)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4536246.png)
N-[2-(aminocarbonyl)phenyl]-4,5-dimethyl-3-thiophenecarboxamide
Descripción general
Descripción
N-[2-(aminocarbonyl)phenyl]-4,5-dimethyl-3-thiophenecarboxamide is a compound involved in various chemical studies due to its potential biological activities. The compound belongs to the thiophene carboxamides, a class known for their diverse pharmacological properties. This exploration delves into its synthesis, molecular structure, chemical reactions and properties, and both physical and chemical properties analyses.
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives, including N-[2-(aminocarbonyl)phenyl]-4,5-dimethyl-3-thiophenecarboxamide, often involves reactions between different organic reagents to yield compounds with varied biological activities. For instance, the Gewald reaction has been employed in synthesizing similar structures by reacting cyanoacetamide with other reagents under specific conditions (Arora et al., 2012). Additionally, one-pot synthesis methods have been reported for related compounds, utilizing ammonium thiocyanate and aroyl chlorides under solvent-free conditions or reflux in MeCN (Mohebat et al., 2015).
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives is characterized by X-ray diffraction studies and spectral analysis, revealing details such as planarity and intramolecular interactions. For example, studies have shown that the molecular conformation is locked by intramolecular N-H⋯N hydrogen bonds, reducing conformational flexibility (Vasu et al., 2003).
Chemical Reactions and Properties
Thiophene carboxamide derivatives undergo various chemical reactions, leading to compounds with significant biological activities. They have been synthesized through reactions involving thiocarbamoyl and phenylcarboxamide functionalities, showcasing a wide range of chemical behaviors and properties (Debruin & Boros, 1990).
Physical Properties Analysis
The physical properties of thiophene carboxamides, including solubility, melting points, and crystallinity, are influenced by their molecular structure. These compounds often exhibit good solubility in organic solvents, facilitating their application in various biological studies (Saeed et al., 2011).
Chemical Properties Analysis
Thiophene carboxamides demonstrate a range of chemical properties, including antimicrobial, antifungal, and various pharmacological activities. Their chemical properties are extensively studied through antimicrobial evaluation and docking studies, highlighting their potential as bioactive compounds (Talupur et al., 2021).
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-8-9(2)19-7-11(8)14(18)16-12-6-4-3-5-10(12)13(15)17/h3-7H,1-2H3,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRVOICHZKVQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CC=CC=C2C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-4,5-dimethylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4536164.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4536167.png)
![4-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4536173.png)
![methyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4536189.png)


![N-(2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4536203.png)
![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-5-(5-methyl-2-furyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4536205.png)
![N-(2-(4-ethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4536229.png)

![5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4536245.png)
![6-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B4536252.png)
![1-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B4536253.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-propyl-4-piperidinecarboxamide](/img/structure/B4536256.png)